methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
Description
Methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a benzodiazepine derivative characterized by a 1,5-benzodiazepin-2-yl core substituted at the 4-position with a sulfanyl-linked carbamoyl methyl group. The carbamoyl group is further modified with a 4-chlorophenylmethyl moiety, and the ester component is a methyl acetate.
Properties
IUPAC Name |
methyl 2-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-28-21(27)11-16-10-20(25-18-5-3-2-4-17(18)24-16)29-13-19(26)23-12-14-6-8-15(22)9-7-14/h2-10,24H,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSWYZRVXGKTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps. One common approach is to start with the preparation of the benzodiazepine core, followed by the introduction of the chlorobenzyl and thioether groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This can result in various pharmacological effects, including sedation and muscle relaxation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features are compared below with three analogs identified in the evidence, focusing on substituent variations, molecular properties, and inferred biological implications.
Substituent Variations on the Aryl/Carbamoyl Group
- Target Compound: Carbamoyl substituent: 4-Chlorophenylmethyl group. Ester group: Methyl acetate.
Ethyl 2-[4-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (F405-0275) :
- Carbamoyl substituent : 2-Chloro-4-methylphenyl group.
- Ester group : Ethyl acetate.
- Key feature : The methyl group at the 4-position introduces steric bulk, while the ethyl ester increases lipophilicity compared to the methyl ester in the target compound. This may influence metabolic stability or membrane permeability .
- Methyl 2-[4-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate (BG14561): Carbamoyl substituent: 2-Fluorophenyl group. Ester group: Methyl acetate.
[(4-Chlorophenyl)carbamoyl]methyl 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate :
Molecular Properties
*Inferred based on structural similarity to and .
Biological Activity
Methyl 2-{4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound that exhibits various biological activities. This detailed examination focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a benzodiazepine core structure, which is known for its psychoactive properties. The presence of the 4-chlorophenyl group and a sulfanyl moiety suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Pharmacological Activities
- Antimicrobial Activity :
- Enzyme Inhibition :
- Antiparasitic Activity :
The biological activity of this compound can be attributed to several mechanisms:
- GABAergic Modulation : Benzodiazepines typically act as positive allosteric modulators of GABA receptors, enhancing inhibitory neurotransmission in the CNS. This could lead to anxiolytic and sedative effects.
- Interaction with Enzymes : The presence of the carbamoyl and sulfanyl groups may facilitate binding to specific enzyme active sites, inhibiting their function and altering metabolic pathways.
Study 1: Antimicrobial Efficacy
A study evaluated a series of benzodiazepine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those found in this compound significantly increased potency against these pathogens .
Study 2: Neuroprotective Effects
In a murine model of neurodegeneration, compounds with similar structural motifs were tested for neuroprotective effects. Results showed that these compounds could reduce neuronal apoptosis and improve cognitive function through modulation of AChE activity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
